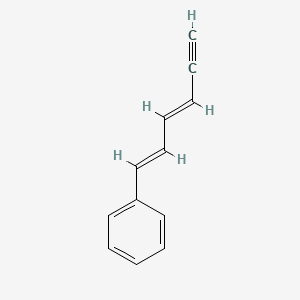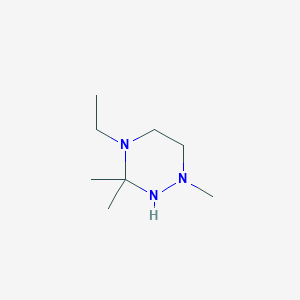
4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane is a chemical compound with the molecular formula C8H18N3 It belongs to the class of triazinanes, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane can be achieved through several methods. One common approach involves the reaction of ethylamine with 1,3,3-trimethyl-1,2,4-triazinane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted triazinanes with various functional groups.
Scientific Research Applications
4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-1,2,4-triazinane: Lacks the ethyl group, leading to different chemical and physical properties.
4-Methyl-1,3,3-trimethyl-1,2,4-triazinane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1,3,3-trimethyl-1,2,4-triazinane is unique due to the presence of the ethyl group, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
88967-34-4 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
4-ethyl-1,3,3-trimethyl-1,2,4-triazinane |
InChI |
InChI=1S/C8H19N3/c1-5-11-7-6-10(4)9-8(11,2)3/h9H,5-7H2,1-4H3 |
InChI Key |
USXMTTNHJXULTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(NC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
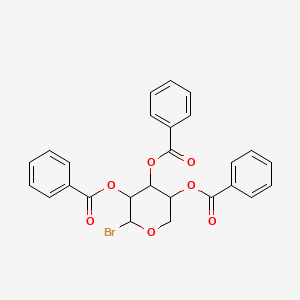
![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
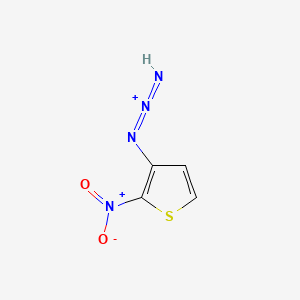
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
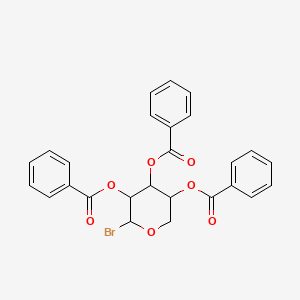
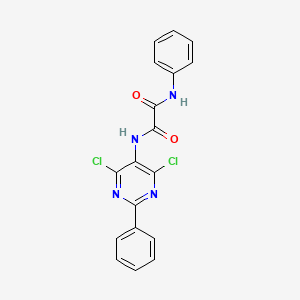
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
